molecular formula C6H5BrN2S B3164255 5-Bromopyridine-3-carbothioamide CAS No. 890093-82-0

5-Bromopyridine-3-carbothioamide

Cat. No.: B3164255
CAS No.: 890093-82-0
M. Wt: 217.09 g/mol
InChI Key: QYDLEPAVFFXKAZ-UHFFFAOYSA-N
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Description

5-Bromopyridine-3-carbothioamide (CAS 890093-82-0) is a brominated pyridine derivative incorporating a carbothioamide functional group, making it a valuable building block in organic synthesis and medicinal chemistry research. Its molecular formula is C6H5BrN2S, with a molecular weight of 217.08 g/mol . This compound serves as a versatile precursor for the synthesis of various heterocyclic systems. Notably, derivatives of pyridine carbothioamide have been investigated for their potent biological activity. Recent scientific studies highlight that such compounds exhibit significant inhibitory potential against the urease enzyme, a key target in combating infections caused by ureolytic bacteria like H. pylori , which are linked to gastroduodenal ulcers and cancer . Furthermore, carbothioamide-based scaffolds are prominent in anticancer research, with some derivatives demonstrating promising cytotoxicity against human lung cancer (A549) and cervical cancer (HeLa) cell lines, as well as showing antioxidant properties . The bromine atom on the pyridine ring allows for further functionalization via metal-catalyzed cross-coupling reactions, enabling researchers to create diverse libraries of molecules for structure-activity relationship (SAR) studies . This product is intended for research and development purposes only. It is not for diagnostic or therapeutic use. Please refer to the Safety Datasheet for handling information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromopyridine-3-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H5BrN2S/c7-5-1-4(6(8)10)2-9-3-5/h1-3H,(H2,8,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYDLEPAVFFXKAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501301157
Record name 5-Bromo-3-pyridinecarbothioamide
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Molecular Weight

217.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890093-82-0
Record name 5-Bromo-3-pyridinecarbothioamide
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Record name 5-Bromo-3-pyridinecarbothioamide
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Record name 5-bromopyridine-3-carbothioamide
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Synthetic Methodologies and Precursor Chemistry

Established Synthetic Routes to 5-Bromopyridine-3-carbothioamide

The primary route to this compound involves a two-step process: the synthesis of a suitable brominated pyridine (B92270) precursor, specifically 5-bromonicotinamide (B182952), followed by a thionation reaction to convert the amide to the desired thioamide.

Preparation from Brominated Pyridine Precursors

The immediate precursor for the synthesis of this compound is 5-bromonicotinamide. This compound can be prepared from several commercially available starting materials. A common approach begins with 5-bromonicotinic acid. The carboxylic acid can be converted to the corresponding acyl chloride, 5-bromopyridine-3-carbonyl chloride, by reacting it with a chlorinating agent such as thionyl chloride or oxalyl chloride. Subsequent treatment of the acyl chloride with ammonia (B1221849) or an ammonia source provides 5-bromonicotinamide.

Alternatively, 5-bromonicotinic acid can be esterified to form an ester, for instance, methyl 5-bromopyridine-3-carboxylate or ethyl 5-bromopyridine-3-carboxylate. nih.govnih.gov These esters can then undergo amidation by reaction with ammonia to yield 5-bromonicotinamide. The synthesis of the starting 5-bromonicotinic acid itself can be achieved through various methods, including the diazotization of 3-amino-5-bromopyridine (B85033) followed by a Sandmeyer-type reaction.

Table 1: Precursors for this compound Synthesis

Precursor Compound Chemical Formula Molar Mass (g/mol) Key Synthetic Step
5-Bromonicotinic acid C₆H₄BrNO₂ 202.01 Starting material for acid chloride or ester formation. rsc.org
5-Bromopyridine-3-carbonyl chloride C₆H₃BrClNO 220.45 Reacts with ammonia to form the amide. sigmaaldrich.com
Methyl 5-bromopyridine-3-carboxylate C₇H₆BrNO₂ 216.03 Undergoes amidation to form the amide. nih.gov
Ethyl 5-bromopyridine-3-carboxylate C₈H₈BrNO₂ 230.06 Undergoes amidation to form the amide. nih.gov
5-Bromonicotinamide C₆H₅BrN₂O 201.02 Direct precursor for thionation reaction.

Thionation Reactions for Carbothioamide Moiety Formation

The conversion of the carbonyl group in 5-bromonicotinamide to a thiocarbonyl group is a critical step achieved through thionation. The most commonly employed reagents for this transformation are Lawesson's reagent and phosphorus pentasulfide.

Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide, is a mild and efficient thionating agent for a wide range of carbonyl compounds, including amides. The reaction is typically carried out by heating the amide with Lawesson's reagent in an inert solvent such as toluene (B28343) or tetrahydrofuran (B95107) (THF). heteroletters.orgnih.gov The reaction in THF can often be performed at room temperature, although it may require a significant volume of solvent to ensure the reagent dissolves. heteroletters.org

The mechanism involves the dissociation of Lawesson's reagent into a reactive dithiophosphine ylide. This species then reacts with the carbonyl group of the amide to form a four-membered thiaoxaphosphetane intermediate. Subsequent cycloreversion, driven by the formation of a stable P=O bond, yields the desired thioamide and a phosphorus-containing byproduct. nih.gov A key advantage of Lawesson's reagent is that it generally results in cleaner reactions and higher yields compared to other thionating agents. mdpi.com However, the removal of byproducts can sometimes necessitate chromatographic purification. mdpi.com

Phosphorus pentasulfide (P₄S₁₀) is a more traditional and cost-effective reagent for thionation. pharm.or.jprsc.org The reaction typically requires harsher conditions than those used with Lawesson's reagent, often involving refluxing in a high-boiling solvent like pyridine or xylene. The reactivity of P₄S₁₀ can be enhanced by the addition of other reagents. For instance, the combination of phosphorus pentasulfide with hexamethyldisiloxane (B120664) (HMDO) has been shown to be an effective system for the thionation of amides, sometimes providing yields comparable or superior to Lawesson's reagent and allowing for a simpler work-up. pharm.or.jprsc.org

The reaction with P₄S₁₀ is believed to proceed through a similar intermediate to that of Lawesson's reagent. A significant drawback of using phosphorus pentasulfide is the potential for side reactions and the formation of tarry byproducts, which can complicate purification.

Table 2: Comparison of Thionation Reagents

Reagent Typical Solvents Typical Conditions Advantages Disadvantages
Lawesson's Reagent Toluene, THF Room temperature to reflux Milder conditions, often higher yields. nih.govmdpi.com Byproduct removal may require chromatography. mdpi.com
Phosphorus Pentasulfide (P₄S₁₀) Pyridine, Xylene Reflux Cost-effective. Harsher conditions, potential for side reactions. nih.gov

Role of this compound as a Key Synthetic Intermediate

The presence of both a thioamide group and a reactive pyridine ring makes this compound a valuable building block for the synthesis of more complex heterocyclic structures, particularly fused ring systems.

Cyclization Reactions for Fused Heterocycle Formation

The thioamide functionality in this compound is a versatile handle for constructing fused five- or six-membered rings. A well-established method for this is the Hantzsch thiazole (B1198619) synthesis, which involves the reaction of a thioamide with an α-haloketone or α-haloester. For instance, the reaction of this compound with an α-haloester, such as ethyl bromoacetate, in a suitable solvent like ethanol (B145695) would be expected to yield a fused thiazolone ring. The reaction proceeds via initial S-alkylation of the thioamide followed by intramolecular cyclization and dehydration, leading to the formation of a 5-bromothiazolo[3,2-a]pyridinium derivative.

Another potential cyclization pathway is the Gewald reaction, which typically involves the reaction of a ketone or aldehyde with an activated nitrile and elemental sulfur in the presence of a base to form a polysubstituted aminothiophene. Analogous reactions starting from thioamides can lead to the formation of fused thieno[2,3-b]pyridine (B153569) systems. For example, reaction of this compound with an α-halonitrile could lead to the formation of a 3-aminothieno[2,3-c]pyridine derivative.

Furthermore, the thioamide can react with reagents like dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enamine intermediate, which can then undergo cyclization with various nucleophiles to generate fused pyrimidine (B1678525) or pyridine rings. nih.gov These cyclization strategies highlight the potential of this compound as a precursor to a diverse range of fused heterocyclic compounds with potential applications in various fields of chemistry.

Synthesis of Thiazolo[4,5-b]pyridine (B1357651) Derivativesnih.gov

The synthesis of the thiazolo[4,5-b]pyridine core from pyridine carbothioamide precursors is a well-established transformation. This process involves an intramolecular cyclization where the sulfur of the thioamide group acts as a nucleophile, attacking the C4 position of the pyridine ring, followed by an oxidation step.

A common method for this cyclization is the treatment of the pyridine carbothioamide with an oxidizing agent like potassium ferricyanide (B76249) in an alkaline medium. dmed.org.ua This reaction, known as the Jacobson-type cyclization, leads to the formation of the fused thiazole ring. The general mechanism involves the deprotonation of the thioamide nitrogen, followed by oxidative S-N bond formation.

For instance, the synthesis of 2-substituted thiazolo[4,5-b]pyridines can be achieved from the corresponding N-substituted pyridine-2-carbothioamides. While the direct synthesis from this compound would yield a 6-bromothiazolo[4,5-b]pyridine, the fundamental reaction chemistry remains the same. The resulting fused system can then be further modified. For example, the C=N bond within the thiazole ring of thiazolo[4,5-b]pyridines can be selectively reduced using various borohydride (B1222165) reagents to yield 2,3-dihydro beilstein-journals.orgdmed.org.uathiazolo[4,5-b]pyridines. beilstein-journals.org

The table below outlines the key steps in the formation of a thiazolo[4,5-b]pyridine from a pyridine carbothioamide precursor.

StepDescriptionReagents
Thionation (if starting from amide) Conversion of a pyridine carboxamide to the corresponding carbothioamide.Phosphorus pentasulfide (P₂S₅)
Oxidative Cyclization Intramolecular S-N bond formation to construct the thiazole ring.Potassium ferricyanide (K₃[Fe(CN)₆]), Base (e.g., NaOH)
Reduction (Optional) Reduction of the thiazole C=N bond to form a dihydrothiazole ring.Borane (B79455) complexes (e.g., Ammonia borane with B(C₆F₅)₃)
Formation of Isothiazolo[4,3-b]pyridine Systems from Related Carbothioamidesmdpi.com

The carbothioamide group of this compound can also be utilized to construct the isomeric isothiazolo[4,3-b]pyridine ring system. Unlike the thiazolopyridine synthesis which involves cyclization onto a carbon atom of the pyridine ring, the formation of the isothiazole (B42339) ring proceeds via an intramolecular oxidative cyclization involving the pyridine ring's nitrogen atom.

This transformation typically involves an electrophilic attack on the sulfur atom followed by cyclization onto the pyridine nitrogen. The specific orientation of the thioamide at the 3-position and its proximity to the ring nitrogen facilitate this S-N bond formation. Various oxidizing systems can be employed to mediate this type of cyclization. The resulting isothiazolopyridine derivatives are of interest in medicinal chemistry, with some analogues showing potential as antibacterial agents. nih.gov The synthesis of such fused isothiazole systems provides a valuable route to novel heterocyclic scaffolds. nih.govresearchgate.net

Derivatization for the Construction of Diverse Chemical Librariesbeilstein-journals.org

The concept of "privileged scaffolds" is central to modern drug discovery, where a core molecular framework is systematically decorated with various functional groups to generate a large collection, or library, of related molecules for biological screening. nih.govnih.gov this compound is an ideal scaffold for this purpose due to its two distinct and orthogonally reactive functional groups: the bromo substituent and the carbothioamide group.

The bromine atom at the 5-position serves as a versatile handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, in particular, is a powerful and widely used method for forming carbon-carbon bonds by coupling an organohalide with a boronic acid or ester. organic-chemistry.orglibretexts.org This allows for the introduction of a vast array of aryl, heteroaryl, and alkyl groups at this position, creating significant structural diversity. The reaction is typically catalyzed by a palladium(0) species and requires a base to activate the boronic acid. libretexts.orgharvard.edu

Simultaneously, the carbothioamide group can be chemically modified. It can be alkylated, acylated, or, as previously discussed, cyclized to form various fused heterocycles like thiazolopyridines. dmed.org.uanih.gov This dual reactivity allows for the rapid generation of a large library of compounds from a single, readily accessible starting material.

The following table illustrates the potential for diversification of the this compound scaffold using the Suzuki coupling.

Boronic Acid / Ester PartnerIntroduced GroupPotential Application Area
Phenylboronic acidPhenylCore structural modifications
4-Methoxyphenylboronic acid4-MethoxyphenylModulating electronic properties
Thiophene-2-boronic acidThiophenylBioisosteric replacement, Heterocyclic chemistry nih.gov
Pyrimidine-5-boronic acidPyrimidinylIntroducing H-bond acceptors/donors
N-Boc-pyrrole-2-boronic acidPyrrolylBuilding complex heterocyclic systems nih.gov
Methylboronic acidMethylIntroducing small alkyl groups

Strategic Use in Chalcogenation Reactionsnih.gov

In the context of synthetic chemistry, chalcogenation refers to the incorporation of a chalcogen element (oxygen, sulfur, selenium, tellurium). nih.gov The strategic use of this compound in chalcogenation reactions lies in the inherent nature of the carbothioamide group as an internal source of sulfur for the construction of sulfur-containing heterocycles.

The most fundamental chalcogenation step is often the synthesis of the thioamide itself from the corresponding carboxamide, a reaction known as thionation, commonly achieved using reagents like phosphorus pentasulfide or Lawesson's reagent. dmed.org.ua Once formed, the thioamide is a key intermediate poised for cyclization.

The subsequent intramolecular cyclization reactions to form thiazolopyridines or isothiazolopyridines are, in essence, highly strategic intramolecular chalcogenation reactions. The thioamide group delivers the sulfur atom precisely to the desired position to form the new heterocyclic ring. This strategy avoids the handling of noxious sulfurating agents like hydrogen sulfide (B99878) and provides a controlled, atom-economical route to complex fused systems. This approach, where a functional group serves as a built-in reagent for a subsequent ring-forming step, is a powerful tactic in modern organic synthesis.

Chemical Reactivity and Mechanistic Investigations

Reactivity Profile of the Carbothioamide Functional Group in 5-Bromopyridine-3-carbothioamide

The carbothioamide group, a sulfur analog of the amide group, is a versatile functional unit in organic chemistry. nih.gov Its distinct electronic properties, stemming from the replacement of the carbonyl oxygen with a sulfur atom, lead to a unique reactivity profile. chemrxiv.org

The thioamide functional group is characterized by a significant resonance contribution, which results in a partial double bond character for the C-N bond and a partial negative charge on the sulfur atom. This electronic distribution makes the sulfur atom a soft nucleophilic center, while the nitrogen atom can also exhibit nucleophilicity. Conversely, the carbon atom of the C=S bond is electrophilic.

Activation of the thioamide group can be achieved through various strategies. Electrophilic addition at the sulfur center is a common pathway. nih.gov For instance, the reaction with alkylating agents would occur at the sulfur atom, forming a thioimidate salt. This activation enhances the electrophilicity of the thioamide carbon, making it more susceptible to nucleophilic attack.

On the other hand, nucleophilic activation often involves the deprotonation of the nitrogen atom, particularly in primary and secondary thioamides. The resulting anion is a potent nucleophile. A key strategy for activating the N-C(S) bond of thioamides for nucleophilic substitution involves N-activation to reduce the nN→π*C=S resonance. rsc.org This can be accomplished by installing an electron-withdrawing group, such as a tert-butoxycarbonyl (Boc) group, on the nitrogen atom. This "ground-state-destabilization" weakens the N-C(S) bond, making the thioamide more susceptible to nucleophilic attack by amines, a process known as transamidation. nih.govrsc.orgresearchgate.net DFT studies have shown that this process can proceed via a tetrahedral intermediate formed by the nucleophilic addition of an amine to the activated thioamide. nih.gov

The carbothioamide group in this compound is a valuable precursor for the synthesis of various heterocyclic systems through condensation and cycloaddition reactions. The nucleophilic nature of the sulfur and nitrogen atoms, coupled with the electrophilic carbon, allows for reactions with a wide range of bifunctional electrophiles.

For example, condensation reactions with α-haloketones or α-halocarbonyl compounds can lead to the formation of thiazole (B1198619) derivatives. The reaction typically proceeds via initial S-alkylation followed by intramolecular cyclization and dehydration. Similarly, reactions with 1,3-dielectrophiles can be employed to construct six-membered heterocyclic rings. The pyrazoline ring, for instance, can be synthesized through the nucleophilic addition of thiosemicarbazide (B42300) to chalcone (B49325) derivatives, followed by cyclization and dehydration. acs.org

While specific examples of cycloaddition reactions involving this compound are not extensively documented in the provided search results, the general reactivity of thioamides suggests their potential participation in such transformations. Thioamides can act as dienophiles or heterodienes in Diels-Alder reactions, depending on the substitution pattern and reaction conditions.

Thioamides are considered bioisosteres of amides, meaning they are structurally similar and can elicit similar biological responses. nih.govresearchgate.net However, the substitution of oxygen with sulfur imparts several key differences in their chemical and physical properties. chemrxiv.org

From an electronic standpoint, thioamides are generally less reactive towards nucleophilic acyl substitution than their corresponding amides. nih.govlibretexts.orglibretexts.org The sulfur atom is less electronegative than oxygen, resulting in a less electrophilic carbonyl carbon. However, thioamides are more acidic and are stronger hydrogen bond donors, while being weaker hydrogen bond acceptors compared to amides. nih.govresearchgate.net This difference in hydrogen bonding capability can significantly influence intermolecular interactions and crystal packing. Furthermore, the replacement of an amide with a thioamide can enhance the metabolic stability of a compound, as thioamides are generally more resistant to enzymatic hydrolysis. nih.gov

Table 1: Comparison of Amide and Thioamide Properties

Property Amide (C=O) Thioamide (C=S) Reference
Bond Length Shorter Longer nih.govresearchgate.net
Electrophilicity of Carbonyl/Thiocarbonyl Carbon More electrophilic Less electrophilic libretexts.orglibretexts.org
Hydrogen Bond Donor Strength Weaker Stronger nih.govresearchgate.net
Hydrogen Bond Acceptor Strength Stronger Weaker nih.govresearchgate.net

| Hydrolytic Stability | Less stable | More stable | nih.gov |

Influence of the Bromine Substituent on Pyridine (B92270) Ring Reactivity

The presence of a bromine atom at the 5-position of the pyridine ring significantly modulates its reactivity, particularly towards electrophilic and nucleophilic substitution reactions.

The pyridine ring is inherently electron-deficient due to the electron-withdrawing nature of the nitrogen atom. libretexts.org This deactivation makes electrophilic aromatic substitution reactions on pyridine more difficult compared to benzene, often requiring harsh conditions. libretexts.orgscribd.comchegg.com The bromine atom, being an electronegative halogen, further withdraws electron density from the pyridine ring via an inductive effect, thereby increasing its electrophilicity. wikipedia.org

This enhanced electrophilicity makes the pyridine ring in this compound more susceptible to nucleophilic attack. The bromine atom, along with the nitrogen, directs incoming nucleophiles to specific positions on the ring.

The position of the bromine atom at C-5 is crucial for determining the regioselectivity of subsequent functionalization reactions. In nucleophilic aromatic substitution (SNAr) reactions, the positions ortho and para to the activating nitrogen atom (C-2, C-4, and C-6) are the most favorable for attack. However, substitution at the C-3 and C-5 positions is generally more difficult. acs.org The reactivity order for halide leaving groups in SNAr reactions is typically F > Cl ≈ Br > I. nih.gov

For electrophilic aromatic substitution, the pyridine nitrogen deactivates the ring, particularly at the ortho (C-2, C-6) and para (C-4) positions. Therefore, electrophilic attack preferentially occurs at the meta positions (C-3 and C-5). scribd.comchegg.comyoutube.comyoutube.com In this compound, the C-3 position is already substituted.

The bromine atom at C-5 serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki-Miyaura, Sonogashira, and Heck reactions. mdpi.comrsc.org These palladium-catalyzed reactions allow for the introduction of a wide range of aryl, alkyl, and alkynyl groups at the C-5 position with high regioselectivity. The relative reactivity of different halogens in these coupling reactions is typically I > Br > Cl, allowing for selective transformations in polyhalogenated systems. rsc.org For instance, in a molecule containing both bromo and iodo substituents, the iodo group would preferentially react in a Suzuki coupling. Furthermore, recent advancements have shown that catalytic amounts of bases like potassium hexamethyldisilazide (KHMDS) can facilitate "halogen dance" reactions, where the bromo group can translocate to a different position on the ring before coupling with an electrophile. nih.gov

Table 2: Summary of Regioselectivity in 5-Bromopyridine Systems

Reaction Type Preferred Position(s) for Attack/Reaction Directing Group(s) Reference
Electrophilic Aromatic Substitution C-3, C-5 Pyridine Nitrogen (deactivating ortho/para) scribd.comchegg.com
Nucleophilic Aromatic Substitution C-2, C-4, C-6 Pyridine Nitrogen (activating ortho/para) acs.org

| Palladium-Catalyzed Cross-Coupling | C-5 (site of bromine) | Bromine atom | mdpi.comrsc.org |

Mechanistic Elucidation of Key Chemical Transformations

The conversion of a carbonyl group to a thiocarbonyl group is a fundamental transformation in organic synthesis, enabling access to a diverse range of sulfur-containing heterocyclic compounds. In the context of this compound, this transformation typically starts from the corresponding amide, 5-bromopyridine-3-carboxamide. A common and effective method for this thioation reaction is the use of Lawesson's reagent.

The reaction for the synthesis of this compound from 5-bromopyridine-3-carboxamide using Lawesson's reagent is believed to proceed through a well-recognized mechanistic pathway for thionation reactions. nih.govorganic-chemistry.org Lawesson's reagent, in solution, is in equilibrium with a more reactive dithiophosphine ylide. organic-chemistry.org

The generally accepted mechanism involves the following key steps:

Initial Attack: The reaction initiates with the nucleophilic attack of the carbonyl oxygen of 5-bromopyridine-3-carboxamide on one of the phosphorus atoms of the reactive dithiophosphine ylide.

Formation of a Thiaoxaphosphetane Intermediate: This initial interaction leads to the formation of a four-membered ring intermediate known as a thiaoxaphosphetane. organic-chemistry.org This intermediate contains a phosphorus-oxygen bond and a phosphorus-sulfur bond.

Cycloreversion: The driving force of the reaction is the subsequent cycloreversion of the thiaoxaphosphetane intermediate. This step is analogous to a portion of the Wittig reaction mechanism. organic-chemistry.org The stable P=O double bond is formed, leading to the cleavage of the carbon-oxygen bond of the original amide and the formation of the carbon-sulfur double bond of the thioamide.

While specific transition state energies for the synthesis of this compound have not been extensively reported in the literature, the pathway is understood to be favorable due to the formation of the high-energy phosphorus-oxygen double bond, which drives the equilibrium towards the product. The reaction rate for amides is generally faster than for esters when using Lawesson's reagent. organic-chemistry.org

Table 1: Key Mechanistic Steps in the Thioation of 5-Bromopyridine-3-carboxamide

StepDescriptionIntermediate/Transition State
1Nucleophilic attackInitial adduct between the carbonyl group and the dithiophosphine ylide.
2Ring formationFormation of the four-membered thiaoxaphosphetane ring.
3CycloreversionTransition state leading to the final products.
4Product formationThis compound and a stable phosphorus-containing byproduct.

This table is based on the generally accepted mechanism for reactions involving Lawesson's reagent.

In the synthesis of substituted pyridines, the formation of byproducts is a common challenge that can affect the yield and purity of the desired product. While specific byproduct studies for the synthesis of this compound are not extensively detailed in publicly available literature, potential side reactions and impurities can be inferred from related syntheses of bromo-pyridines.

In the context of the thioation of 5-bromopyridine-3-carboxamide with Lawesson's reagent, potential byproducts could arise from:

Incomplete Reaction: Residual unreacted 5-bromopyridine-3-carboxamide would be a primary impurity if the reaction does not go to completion.

Decomposition of the Reagent or Product: Lawesson's reagent and the resulting thioamide can be sensitive to reaction conditions. Excessive heat or prolonged reaction times may lead to decomposition, forming a complex mixture of byproducts.

Side Reactions of the Pyridine Ring: The pyridine ring itself, being an electron-deficient system, can potentially undergo side reactions under certain conditions, although this is less likely under the relatively mild conditions typically used for Lawesson's reagent.

Control strategies to minimize byproduct formation are crucial for obtaining a high purity product. These strategies often involve the careful optimization of reaction parameters.

Table 2: Strategies for Controlling Byproduct Formation

StrategyDescriptionRationale
Control of Stoichiometry Using the appropriate molar ratio of Lawesson's reagent to the starting amide.An excess of the reagent can lead to the formation of phosphorus- and sulfur-containing impurities that are difficult to remove, while an insufficient amount will result in an incomplete reaction.
Temperature Control Maintaining the reaction at an optimal temperature.Amide thioation with Lawesson's reagent is often carried out at elevated temperatures, but excessive heat can promote byproduct formation and decomposition. organic-chemistry.org
Reaction Time Monitoring Closely monitoring the progress of the reaction (e.g., by TLC).Stopping the reaction once the starting material is consumed can prevent the formation of degradation products from prolonged exposure to reaction conditions.
Purification Method Employing appropriate purification techniques, such as column chromatography or recrystallization.These methods are essential for separating the desired thioamide from any unreacted starting material and byproducts.

This table outlines general strategies applicable to the synthesis of this compound based on established principles of organic synthesis.

Derivatives and Analogues: Design, Synthesis, and Structural Variation

Systematic Exploration of Structural Modifications on the Pyridine (B92270) Scaffold

The pyridine ring is a versatile scaffold found in numerous therapeutic agents and functional materials. nih.govdovepress.com Its structural modification is a key strategy for modulating the physicochemical and biological properties of a molecule. dovepress.com The presence of a bromine atom at the 5-position of the pyridine ring in 5-Bromopyridine-3-carbothioamide offers a prime site for synthetic elaboration, particularly through metal-catalyzed cross-coupling reactions.

One of the most powerful methods for modifying the pyridine scaffold is the Suzuki cross-coupling reaction. This reaction allows for the introduction of a wide variety of aryl and heteroaryl groups at the position of the bromine atom. For instance, the palladium-catalyzed Suzuki cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been successfully employed to generate a library of novel pyridine derivatives in moderate to good yields. mdpi.com This approach demonstrates the feasibility of replacing the bromo substituent with diverse functionalities to explore new chemical space. The reaction typically involves a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base in a suitable solvent system. mdpi.com

Modifications are not limited to the 5-position. The inherent reactivity of the pyridine ring allows for functionalization at other positions, although this often requires careful control of reaction conditions to achieve regioselectivity. rsc.org The introduction of various functional groups, such as amino, hydroxy, or methoxy (B1213986) groups, can further enhance the molecular diversity and potential bioactivity of the resulting compounds. nih.gov The systematic replacement of the bromine atom and introduction of other substituents on the pyridine core are crucial for understanding the structural requirements for a desired activity. mdpi.com

Table 1: Examples of Suzuki Cross-Coupling Reactions on a Bromopyridine Scaffold This table is illustrative and based on methodologies reported for similar bromopyridine systems. mdpi.com

EntryArylboronic AcidProduct Structure (Illustrative)Yield (%)
1Phenylboronic acidModerate
24-Methylphenylboronic acidGood
34-Methoxyphenylboronic acidGood
43-Chlorophenylboronic acidModerate

Functional Group Transformations and Derivatization of the Carbothioamide Group

The carbothioamide (-CSNH₂) group is a versatile functional handle that can undergo a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives. This functional group is a key component in many biologically active molecules and serves as a precursor for the synthesis of various heterocyclic systems.

One common transformation is the conversion of the carbothioamide to its corresponding carboxamide (-CONH₂). This can be achieved through oxidative methods or by hydrolysis under specific conditions. Furthermore, the carbothioamide moiety can be used as a building block in more complex synthetic sequences. For example, hydrazine-1-carbothioamides can be synthesized and subsequently serve as intermediates for a range of derivatives. nih.govnih.gov These intermediates can be cyclized to form thiadiazoles or other heterocyclic rings, or they can be reacted with aldehydes and ketones to form thiosemicarbazones. The synthesis of hydrazine-1-carbothioamide derivatives often involves the reaction of a corresponding acid hydrazide with an isothiocyanate. nih.gov

Design and Synthesis of Bioisosteric Analogues

Bioisosteric replacement is a widely used strategy in medicinal chemistry to design analogues of a lead compound with improved properties. In the context of this compound, the carbothioamide group can be replaced with other functional groups that are sterically and electronically similar. This section explores the design and synthesis of thiosemicarbazone, semicarbazone, and thiourea (B124793) analogues.

Thiosemicarbazones and their oxygen analogues, semicarbazones, are well-established classes of compounds with a broad spectrum of pharmacological activities. rroij.comajchem-b.comresearchgate.netrroij.com They are typically formed through the condensation reaction of a thiosemicarbazide (B42300) or semicarbazide (B1199961) with an aldehyde or a ketone. ajchem-b.comrroij.com

To synthesize thiosemicarbazone or semicarbazone derivatives of the 5-bromopyridine scaffold, a common synthetic route involves a precursor such as 5-bromo-3-formylpyridine. This aldehyde can be readily reacted with thiosemicarbazide or semicarbazide hydrochloride to yield the corresponding 5-bromopyridine-3-thiosemicarbazone or -semicarbazone. rroij.com The reaction is generally straightforward and provides a modular approach to a wide array of analogues by varying the substituent on the thiosemicarbazide or by using different ketone/aldehyde precursors. These derivatives are known to act as chelating ligands for transition metals, and their biological activity can often be enhanced upon complexation. rroij.comresearchgate.net

Table 2: Representative Thiosemicarbazone and Semicarbazone Derivatives This table illustrates the general structures accessible through the condensation of 5-bromo-3-formylpyridine with various (thio)semicarbazides.

Derivative TypeReagentGeneral Structure
ThiosemicarbazoneThiosemicarbazide
SemicarbazoneSemicarbazide
N4-Substituted ThiosemicarbazoneN4-Alkyl/Aryl-thiosemicarbazide

Thiourea derivatives are another important class of bioisosteres for the carbothioamide group. arabjchem.org These compounds possess a wide range of biological activities and have applications in coordination chemistry due to the presence of nucleophilic sulfur and nitrogen atoms. nih.govresearchgate.net

The synthesis of thiourea analogues incorporating a bromopyridine moiety typically involves the reaction of an aminobromopyridine with a suitable isothiocyanate. For example, 3-amino-5-bromopyridine (B85033) can be reacted with various aryl or alkyl isothiocyanates to generate a library of N-(5-bromopyridin-3-yl)-N'-(substituted)thiourea derivatives. This reaction provides a convergent and efficient route to these analogues. The thiourea linkage serves as a flexible and robust linker, connecting the bromopyridine scaffold to other chemical moieties. nih.gov These compounds have been investigated for a variety of applications, and their ability to form stable metal complexes is also a subject of interest. nih.govresearchgate.net

Table 3: Synthesis of Thiourea Derivatives from Aminobromopyridine This table outlines the general synthetic route to thiourea analogues.

Bromopyridine ReactantIsothiocyanate Reactant (R-NCS)Product Structure
3-Amino-5-bromopyridinePhenyl isothiocyanate
3-Amino-5-bromopyridineEthyl isothiocyanate
3-Amino-5-bromopyridineBenzoyl isothiocyanate

Regioselective Synthesis of Substituted Bromopyridine Carbothioamides

The regioselective synthesis of substituted pyridines is a cornerstone of pyridine chemistry, ensuring that functional groups are installed at the correct positions on the heterocyclic ring. nih.gov Achieving high regioselectivity is crucial for the unambiguous synthesis of specific isomers of this compound derivatives and for establishing clear structure-activity relationships.

The synthesis of polysubstituted pyridines can be challenging due to the potential for forming mixtures of isomers. heteroletters.org Several strategies have been developed to control the regioselectivity of reactions on the pyridine ring. For electrophilic substitution reactions like bromination, the inherent directing effects of existing substituents on the ring play a major role. However, these effects may not be sufficient to provide a single product. Protecting groups can be used to block certain positions and direct incoming electrophiles to the desired location. heteroletters.org

Alternatively, directed ortho-metalation (DoM) is a powerful strategy for regioselective functionalization. In this approach, a directing group on the pyridine ring coordinates to an organolithium reagent, directing deprotonation (lithiation) to an adjacent position. The resulting lithiated intermediate can then be quenched with an electrophile, such as a source of bromine or a reagent to install the carbothioamide precursor. researchgate.net

Furthermore, modern synthetic methods, including multi-component reactions and transition-metal-catalyzed C-H functionalization, offer efficient and often highly regioselective routes to substituted pyridines. nih.govmdpi.com For example, triborane (B₃H₇) has been used to mediate regioselective substitution reactions on pyridine derivatives. rsc.org The development of scalable and regioselective synthetic routes is essential for the large-scale preparation of target compounds for further investigation. heteroletters.org

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, governed by the principles of quantum mechanics, can elucidate electronic structure and predict spectroscopic features with a high degree of accuracy.

Density Functional Theory (DFT) Studies for Electronic Structure

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. By calculating the electron density, DFT can determine various molecular properties. For 5-Bromopyridine-3-carbothioamide, DFT studies, typically using a basis set such as B3LYP/6-311++G(d,p), would provide insights into the distribution of electrons within the molecule, which is crucial for understanding its stability and reactivity.

Key parameters obtained from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO.

Table 1: Predicted Electronic Properties of this compound using DFT

ParameterPredicted ValueSignificance
HOMO Energy-6.8 eVRegion of the molecule likely to donate electrons
LUMO Energy-1.5 eVRegion of the molecule likely to accept electrons
HOMO-LUMO Gap5.3 eVIndicator of chemical stability and reactivity
Dipole Moment3.2 DMeasure of the molecule's overall polarity

Note: The values presented in this table are illustrative and based on typical results for similar heterocyclic compounds. Specific experimental or computational studies on this compound may yield different values.

The molecular electrostatic potential (MEP) map is another valuable output from DFT calculations. It visualizes the charge distribution on the molecule's surface, identifying electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. For this compound, the nitrogen atom of the pyridine (B92270) ring and the sulfur atom of the carbothioamide group are expected to be electron-rich sites, while the hydrogen atoms of the amide group and the pyridine ring are likely to be electron-poor.

Prediction and Analysis of Vibrational Spectra

Theoretical vibrational spectra, including infrared (IR) and Raman spectra, can be calculated using DFT. These calculations predict the frequencies and intensities of the vibrational modes of the molecule. By comparing the calculated spectra with experimentally obtained spectra, the structure of the synthesized compound can be confirmed.

The vibrational modes are assigned to specific functional groups within the molecule. For this compound, key vibrational modes would include the C=S stretching of the thioamide group, the N-H stretching of the amide, and the various C-H and C-N stretching and bending modes of the pyridine ring. A potential energy distribution (PED) analysis can be performed to provide a quantitative assignment of the vibrational modes.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound

Functional GroupVibrational ModePredicted Frequency (cm⁻¹)
N-H (Amide)Symmetric Stretch3450
N-H (Amide)Asymmetric Stretch3350
C-H (Pyridine)Stretch3100-3000
C=N (Pyridine)Stretch1600-1550
C=C (Pyridine)Stretch1580-1450
C=S (Thioamide)Stretch850-800
C-BrStretch650-550

Note: These are predicted frequencies and may differ from experimental values due to solvent effects and intermolecular interactions. The values are based on general ranges for these functional groups.

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational techniques used to predict how a molecule (ligand) interacts with a biological target, such as a protein or DNA. These methods are instrumental in drug discovery and development.

Ligand-Target Binding Affinity Prediction and Interaction Analysis

Molecular docking is a computational procedure that predicts the preferred orientation of a ligand when bound to a target protein. The process involves placing the ligand into the binding site of the protein and calculating a scoring function to estimate the binding affinity. Lower binding energy values typically indicate a more stable and favorable interaction.

For this compound, docking studies could be performed against various protein targets implicated in diseases like cancer or microbial infections. The results would predict the binding pose and the binding energy, providing a measure of the potential inhibitory activity of the compound. The analysis of the docked complex reveals specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the amino acid residues of the protein's active site.

Table 3: Illustrative Molecular Docking Results of this compound with a Hypothetical Protein Kinase Target

ParameterValueDetails
Binding Energy-8.5 kcal/molIndicates a strong predicted binding affinity
Inhibition Constant (Ki)1.2 µMPredicted concentration for 50% inhibition
Interacting ResiduesGLU17, LEU22, VAL30, LYS88Amino acids in the binding pocket involved in interactions
Hydrogen BondsN-H...O=C (with GLU17 backbone)Key stabilizing interactions
Hydrophobic InteractionsPyridine ring with LEU22, VAL30Contributions to binding from non-polar interactions

Note: This data is hypothetical and serves to illustrate the type of information obtained from a molecular docking study.

Conformational Analysis and Molecular Dynamics

Conformational analysis of this compound would involve identifying its most stable three-dimensional structures. The molecule's flexibility, particularly the rotation around the C-C bond connecting the pyridine ring and the carbothioamide group, would be a key focus.

Molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-target interaction. An MD simulation calculates the motion of atoms over time, offering insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding. Parameters such as the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of the protein and ligand atoms are monitored to assess the stability of the simulated system.

Prediction of Chemical Reactivity and Reaction Pathways

Computational methods can also be used to predict the chemical reactivity of this compound and to explore potential reaction pathways. By analyzing the electronic properties derived from DFT, such as the HOMO and LUMO energies and the MEP map, reactive sites on the molecule can be identified.

For instance, the electron-rich nitrogen and sulfur atoms might be susceptible to electrophilic attack, while the electron-deficient carbon atoms of the pyridine ring could be targets for nucleophilic attack. Fukui functions can be calculated to provide a more quantitative measure of the local reactivity at different atomic sites within the molecule. This information is valuable for designing synthetic routes and for understanding the metabolic fate of the compound in a biological system. Theoretical studies can also model the transition states of potential reactions, providing insights into the reaction mechanisms and energy barriers.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique employed in medicinal chemistry to correlate the chemical structure of compounds with their biological activity. While direct QSAR studies specifically targeting this compound are not extensively documented in publicly available literature, research on structurally related series of compounds, such as pyridine carboxamide derivatives, provides valuable insights into the structural features that may govern their therapeutic potential.

A pertinent example is a QSAR study conducted on a series of N-(2-phenoxy) ethyl imidazo[1,2-a] pyridine-3-carboxamide (B1143946) (IPA) derivatives, which investigated their anti-tubercular activity against Mycobacterium tuberculosis (MTB-H37Rv strain). researchgate.net This research is particularly relevant due to the presence of a substituted pyridine carboxamide core, which shares structural similarities with this compound.

Detailed Research Findings

In the study by Abdullahi and colleagues (2020), a QSAR model was developed for a series of 35 IPA compounds. researchgate.net The structures of these compounds were optimized using Density Functional Theory (DFT), and a large number of molecular descriptors were calculated. researchgate.net Through a process of genetic function approximation, a final QSAR model was selected based on its statistical robustness and predictive power. researchgate.net

The optimal model demonstrated a strong correlation between the structural descriptors and the anti-tubercular activity (expressed as pMIC, the negative logarithm of the Minimum Inhibitory Concentration). The statistical significance of the model was high, with a training set correlation coefficient (R²) of 0.8563 and a predictive R² for the external test set of 0.7543, indicating a reliable and predictive model. researchgate.net

The descriptors identified in the QSAR model highlighted the importance of several molecular features for anti-tubercular activity. These included descriptors related to the 3D structure of the molecule, electronic properties, and the presence of specific functional groups. For instance, the model indicated that modifications to the phenoxy ethyl side chain and substitutions on the imidazo[1,2-a]pyridine (B132010) ring system significantly influenced the biological activity. researchgate.net

One of the compounds in the study, 6-Bromo-N-(2-(4-bromophenoxy) ethyl)-2-ethylimidazo[1,2-a] pyridine-3-carboxamide , is of particular interest as it contains a bromo-substituted pyridine ring, analogous to the core structure of this compound. researchgate.net This compound was noted for its high observed and predicted anti-tubercular activity, suggesting that the presence of a bromine atom on the pyridine ring, in combination with other structural features, could be favorable for inhibiting the growth of M. tuberculosis. researchgate.net The findings from this research can be instrumental in guiding the rational design of new, more potent antitubercular agents based on the pyridine-3-carbothioamide scaffold.

Table 1: QSAR Data for a Selection of Imidazo[1,2-a] Pyridine-3-Carboxamide Derivatives

This table presents a selection of compounds from the QSAR study, including their structures, observed pMIC values, and the pMIC values predicted by the QSAR model. The data illustrates the correlation between the chemical structures and their anti-tubercular activity.

CompoundStructureObserved pMICPredicted pMIC
14.8864.904
24.5854.700
34.8864.845
44.5854.653
135.4815.371
145.1875.163
284.5854.608
354.5854.608

Data sourced from Abdullahi et al. (2020). researchgate.net

Exploration of Biological Activities in Vitro and Mechanistic Focus

Enzyme Inhibition Studies and Mechanistic Insights

The ability of a compound to selectively inhibit enzymes is a key determinant of its therapeutic potential. Pyridine (B92270) carbothioamide derivatives have been shown to interact with several key enzymes implicated in various diseases.

Urease is an enzyme that catalyzes the hydrolysis of urea, a process implicated in the pathogenesis of infections by bacteria such as Helicobacter pylori. The inhibition of this enzyme is a key strategy for combating such infections. Studies have shown that pyridine carbothioamide derivatives can act as effective urease inhibitors. For instance, the presence of an electron-withdrawing group, such as a bromine atom, on the pyridine ring has been found to contribute to the inhibitory activity. A pyridine carbothioamide derivative with a bromine substitution at the ortho position has demonstrated selective inhibition against urease with an IC50 value of 3.13 ± 0.034 µM. nih.gov In contrast, another study on a related scaffold showed that substituting a bromine at the meta-position could lead to a decrease in inhibitory potential compared to an unsubstituted version. acs.org This highlights the importance of the substitution pattern on the biological activity of these compounds.

Cyclin-G associated kinase (GAK) is a serine/threonine kinase involved in clathrin-mediated membrane trafficking and has been identified as a potential target for antiviral and anticancer therapies. tandfonline.comwikipedia.org While direct studies on 5-Bromopyridine-3-carbothioamide are limited, related heterocyclic scaffolds containing a pyridine ring have been identified as potent GAK inhibitors. For example, isothiazolo[5,4-b]pyridines and isothiazolo[4,3-b]pyridines have been discovered to be selective inhibitors of GAK, acting as ATP-competitive inhibitors. tandfonline.commdpi.comnih.gov The development of selective GAK inhibitor tool compounds, such as SGC-GAK-1, underscores the druggability of this kinase and the potential for pyridine-based molecules to effectively target it. wikipedia.orgnih.gov These findings suggest that the pyridine moiety present in this compound could serve as a foundational element for designing novel GAK inhibitors.

Dihydroorotate dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is crucial for the proliferation of rapidly dividing cells, including cancer cells. nih.gov Consequently, DHODH has emerged as a significant target for cancer therapy. nih.gov Recently, a new series of N-heterocyclic 3-pyridyl carboxamides, which are close structural analogues of this compound, have been discovered as potent DHODH inhibitors. acs.orgresearchgate.net Through virtual screening and structure-based drug design, two lead compounds from this series, 19 and 29 , were identified. acs.orgresearchgate.net These compounds demonstrated potent biochemical and cellular DHODH activity and showed efficacy in a preclinical model of acute myelogenous leukemia (AML). acs.orgresearchgate.net This discovery highlights the potential for pyridine-3-carboxamide (B1143946) and by extension, pyridine-3-carbothioamide scaffolds, to modulate the DHODH pathway.

Antiproliferative Activity against Various Cell Lines (focus on molecular mechanisms)

The ability to halt the proliferation of cancer cells is a hallmark of many successful chemotherapeutic agents. Pyridine derivatives have been extensively studied for their antiproliferative effects. A review of pyridine derivatives indicated that the presence of halogen atoms could sometimes lead to lower antiproliferative activity. mdpi.comnih.gov However, specific structural arrangements can overcome this trend. For instance, a close analogue, 5-Bromo-3-nitropyridine-2-carboxamide, has been investigated for its anticancer properties and is suggested to inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Studies on pyridine carbothioamide analogs have revealed dose-dependent cytotoxicity against various cancer cell lines. tandfonline.com For example, certain pyridine carbothioamide derivatives have shown significant cytotoxicity against the MCF-7 breast cancer cell line, with IC50 values in the micromolar range. nih.gov Furthermore, 3-Amino-2-arylcarboxamido-thieno[2-3-b]pyridines, which are structurally related, have demonstrated potent anti-proliferative activity against HCT116 and MDA-MB-231 cancer cell lines, with the most potent compounds exhibiting IC50 concentrations in the nanomolar range (25–50 nM). nih.gov

Table 1: Antiproliferative Activity of Selected Pyridine Derivatives

Compound/Derivative Class Cell Line IC50 Value Reference
Pyridine Carbothioamide Analog (Compound 4a) MCF-7 13.5 µmol/mL nih.gov
Pyridine Carbothioamide Analog (Compound 5) MCF-7 9.56 µmol/mL nih.gov
Substituted Nicotinonitrile (Compound 14a) NCIH 460 (Lung) 25 ± 2.6 nM nih.gov
Substituted Nicotinonitrile (Compound 14a) RKOP 27 (Colon) 16 ± 2 nM nih.gov
Substituted Nicotinonitrile (Compound 14a) HeLa (Cervical) 127 ± 25 nM nih.gov
Thienopyridine Derivative (Compound 7h) MDA-MB-231 (Breast) 49.9 ± 8.3 nM nih.gov
Thienopyridine Derivative (Compound 7i) HCT116 (Colon) < 100 nM nih.gov
Thienopyridine Derivative (Compound 8h) HCT116 (Colon) < 100 nM nih.gov

Identification and Validation of Molecular Targets and Pathways

Identifying the specific molecular targets and pathways through which a compound exerts its effects is crucial for understanding its mechanism of action and for rational drug design.

Protein kinases are a major class of drug targets, particularly in oncology. As previously discussed, scaffolds related to this compound have shown inhibitory activity against GAK . tandfonline.commdpi.comnih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation, which is essential for tumor growth and metastasis. Thienopyrimidine and thienopyridine derivatives have been identified as potent inhibitors of VEGFR-2 kinase. nih.govnih.gov Specifically, novel classes of thienopyrimidines and thienopyridines have been synthesized and shown to effectively inhibit VEGFR-2, with some compounds also demonstrating dual inhibition of EGFR. nih.govnih.gov

B-RAF is a serine/threonine-protein kinase that plays a critical role in the MAP kinase/ERK signaling pathway, and mutations in the B-RAF gene are found in a significant percentage of human cancers. acs.orgnih.gov Pyridine-containing scaffolds have been successfully developed as B-Raf inhibitors. For example, imidazo[4,5-b]pyridines and pyrazolopyridines have been synthesized and evaluated as potent inhibitors of B-Raf kinase, with some compounds showing excellent enzyme and cell potency. acs.orgnih.gov These findings demonstrate the versatility of the pyridine scaffold in targeting a range of clinically relevant kinases.

Modulation of Pyrimidine Biosynthesis Pathway

The de novo pyrimidine biosynthesis pathway is a fundamental process responsible for producing pyrimidine nucleotides, which are essential for the synthesis of DNA, RNA, and other vital molecules. nih.govdavuniversity.org This pathway involves a series of enzymatic steps, beginning with the synthesis of carbamoyl (B1232498) phosphate (B84403) and culminating in the formation of uridine (B1682114) monophosphate (UMP). davuniversity.orgyoutube.com Key enzymes in this pathway, such as aspartate transcarbamoylase and orotate (B1227488) phosphoribosyltransferase, are crucial for the progression of intermediates. davuniversity.org The regulation of this pathway is critical for cellular growth and proliferation, making it a potential target for therapeutic intervention. nih.gov

While direct studies on the modulation of the pyrimidine biosynthesis pathway by this compound are not extensively detailed in the provided search results, the general importance of this pathway as a target for antimicrobial and antiviral agents is well-established. nih.gov The enzymes within this pathway are targets for various drugs, highlighting the potential for compounds that can interfere with pyrimidine synthesis to exhibit therapeutic effects. youtube.comyoutube.com

In Vitro Antimicrobial and Antiviral Activity Assessments

Antituberculosis Activity

Recent research has identified pyrazolo[1,5-a]pyridine-3-carboxamide (B1625802) derivatives as potent antituberculosis agents. nih.govresearchgate.net These compounds have demonstrated significant in vitro activity against both drug-susceptible (H37Rv) and drug-resistant strains of Mycobacterium tuberculosis. nih.govresearchgate.net For instance, a series of these derivatives exhibited excellent potency with Minimum Inhibitory Concentration (MIC) values often in the low microgram per milliliter range. nih.gov Some compounds within this class showed MIC values of less than 0.002 µg/mL against the H37Rv strain and various drug-resistant strains. nih.govresearchgate.net Notably, certain derivatives also displayed low cytotoxicity, suggesting a favorable selectivity profile. nih.govresearchgate.net The research in this area points to the potential of the broader pyrazolo[1,5-a]pyridine-3-carboxamide scaffold in developing new treatments for tuberculosis. nih.gov

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential technique for determining the precise structure of an organic molecule. A ¹H NMR spectrum would identify the chemical environment of the hydrogen atoms on the pyridine (B92270) ring and the thioamide group, while a ¹³C NMR spectrum would provide information on the carbon skeleton.

For 5-Bromopyridine-3-carbothioamide, one would expect to see distinct signals in the aromatic region of the ¹H NMR spectrum corresponding to the three non-equivalent protons on the pyridine ring. The chemical shifts and coupling patterns of these protons would confirm their relative positions. The protons of the -NH₂ group of the carbothioamide would likely appear as a broad singlet. In the ¹³C NMR spectrum, distinct peaks for each of the five carbon atoms in the pyridine ring and the thiocarbonyl carbon would be expected.

Despite the theoretical predictability, a search of scientific databases did not yield specific experimental ¹H or ¹³C NMR data (chemical shifts, coupling constants) for this compound. While data exists for related compounds like 3-Amino-5-bromopyridine (B85033) chemicalbook.com and 3-amino-5-bromopyridine-2-carboxylic acid chemicalbook.com, this information cannot be directly extrapolated to the target compound.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₆H₅BrN₂S), the exact mass of the molecular ion peak would be a key identifier. The presence of bromine would be indicated by a characteristic isotopic pattern (M+ and M+2 peaks of nearly equal intensity).

However, no specific mass spectrometry data, including measured molecular ion peaks or fragmentation patterns, could be located for this compound in the conducted searches.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the IR spectrum of this compound, characteristic absorption bands would be expected for the N-H stretching of the primary amine in the thioamide group (typically in the 3400-3100 cm⁻¹ region), C=S (thioamide) stretching (which can be complex and appear in a broad range), and various C-C and C-N stretching vibrations of the pyridine ring. The C-Br stretch would be expected at lower wavenumbers.

While IR spectra are available for analogous compounds such as 5-Bromonicotinamide (B182952) (the oxygen equivalent) nih.gov, a specific experimental IR spectrum with peak assignments for this compound is not documented in the available search results.

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides definitive proof of a molecule's three-dimensional structure in the solid state. This technique would allow for the precise measurement of bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the thioamide group and the pyridine nitrogen. Such an analysis would offer unambiguous confirmation of the compound's connectivity and its preferred conformation in the crystal lattice.

A search for crystallographic data did not yield any results for this compound, indicating that its crystal structure has not been publicly reported.

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are standard methods for assessing the purity of a compound and for monitoring the progress of chemical reactions. For HPLC analysis, a suitable method would involve selecting an appropriate stationary phase (e.g., C18) and a mobile phase (e.g., a mixture of acetonitrile (B52724) and water) to achieve a sharp, symmetrical peak for the compound. The retention time would be a characteristic property under specific conditions, and the peak area could be used for quantification and purity determination.

No specific HPLC or TLC methods or associated data (e.g., retention times, Rf values) for the analysis of this compound were found in the available literature.

Future Research Directions and Emerging Applications of 5 Bromopyridine 3 Carbothioamide

The pyridine (B92270) scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a wide array of natural products, pharmaceuticals, and functional materials. beilstein-journals.org Its derivatives are of particular interest due to their therapeutic potential and tunable properties. nih.govnih.gov Among these, 5-Bromopyridine-3-carbothioamide and its related structures are gaining attention as versatile building blocks for future scientific exploration. This article delves into the prospective research avenues and burgeoning applications for this specific compound.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 5-Bromopyridine-3-carbothioamide, and how can reaction purity be optimized?

  • Methodology : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, thioamidation of 5-bromonicotinamide using Lawesson’s reagent or H₂S under controlled conditions can yield the target compound. Optimization involves monitoring reaction progress via HPLC or TLC and purifying via recrystallization or column chromatography using silica gel. Purity can be confirmed by melting point analysis (e.g., 173–175°C for related pyridine derivatives) and NMR spectroscopy .
  • Key Considerations : Use anhydrous solvents to prevent hydrolysis of the thioamide group, and employ inert atmospheres (N₂/Ar) to avoid oxidation.

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Techniques :

  • X-ray crystallography : Resolve crystal structure using SHELX programs (e.g., SHELXL for refinement) to confirm bond angles, steric effects, and hydrogen bonding .
  • Spectroscopy : ¹H/¹³C NMR to identify substituent effects (e.g., deshielding of pyridine protons due to electron-withdrawing bromine). IR spectroscopy to confirm C=S stretching (~1200–1250 cm⁻¹).
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (e.g., 217.06 g/mol for the parent ion) .

Advanced Research Questions

Q. What factors influence the regioselectivity of this compound in cross-coupling reactions?

  • Mechanistic Insights : The bromine atom at position 5 directs electrophilic substitution to position 2 or 4 via resonance effects, while the thioamide group at position 3 enhances electron density at position 6. Steric hindrance from the thioamide may limit reactivity at position 7. Computational studies (DFT) can model charge distribution and predict reactive sites .
  • Experimental Validation : Perform Suzuki-Miyaura couplings with aryl boronic acids under Pd catalysis. Analyze regioselectivity using LC-MS and compare with DFT-predicted outcomes.

Q. How can contradictory data on the compound’s stability under varying pH conditions be resolved?

  • Case Study : Conflicting reports on hydrolytic stability may arise from differences in solvent systems (e.g., aqueous vs. anhydrous DMF).
  • Resolution Strategy :

  • Conduct controlled stability assays at pH 2–12, monitoring degradation via UV-Vis spectroscopy (λmax ~270 nm for pyridine derivatives).
  • Use Arrhenius plots to model degradation kinetics and identify critical pH thresholds .

Q. What computational approaches are suitable for predicting the biological activity of this compound derivatives?

  • Methods :

  • Molecular docking : Screen against target enzymes (e.g., kinases) using AutoDock Vina to assess binding affinity.
  • ADMET prediction : Use SwissADME to evaluate solubility, permeability, and toxicity.
  • Retrosynthesis tools : AI-driven platforms (e.g., Pistachio, Reaxys) propose synthetic pathways for novel analogs .

Q. How can researchers design experiments to assess the compound’s potential as a metalloenzyme inhibitor?

  • Protocol :

  • Enzyme assays : Test inhibition of carbonic anhydrase or urease using UV-based activity assays.
  • Metal chelation studies : Employ ICP-MS to quantify metal ion (e.g., Zn²⁺) binding affinity.
  • Structural analysis : Compare X-ray structures of enzyme-inhibitor complexes to identify binding motifs .

Q. What strategies mitigate decomposition during long-term storage of this compound?

  • Best Practices :

  • Store under argon at –20°C in amber vials to prevent photodegradation.
  • Periodically analyze purity via GC-MS or HPLC (C18 column, acetonitrile/water mobile phase).
  • Add stabilizers (e.g., BHT) to suppress radical-mediated degradation .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported catalytic activity of this compound in C–S bond formation?

  • Root Cause : Variability in catalyst loading, solvent polarity, or substrate scope across studies.
  • Resolution :

  • Replicate experiments using standardized conditions (e.g., DMF, 80°C, 5 mol% CuI).
  • Perform kinetic isotope effect (KIE) studies to elucidate mechanistic pathways.
  • Cross-validate results with in situ IR spectroscopy to track intermediate formation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-Bromopyridine-3-carbothioamide
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.